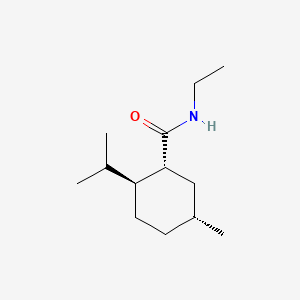

Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-

Description

Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-, commonly known as WS-3, is a synthetic cooling agent structurally related to menthol. It is characterized by its stereospecific (1R,2S,5R) configuration, which is critical for its bioactivity. Key properties include:

- Molecular formula: C₁₃H₂₅NO

- Molecular weight: 211.34 g/mol

- CAS numbers: 68489-00-9 (primary) and 39711-79-0 (alternative registry entry) .

- Physical properties: Predicted density (0.898 g/cm³), boiling point (340.5°C), and pKa (16.27) .

WS-3 is widely used as a food flavoring agent in China and the EU, where it is approved for use in foodstuffs under specific guidelines . Its mechanism involves activation of TRPM8 receptors, similar to menthol, producing a cooling sensation without volatility .

Properties

CAS No. |

68489-00-9 |

|---|---|

Molecular Formula |

C13H25NO |

Molecular Weight |

211.34 g/mol |

IUPAC Name |

(1R,2S,5R)-N-ethyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C13H25NO/c1-5-14-13(15)12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3,(H,14,15)/t10-,11+,12-/m1/s1 |

InChI Key |

VUNOFAIHSALQQH-GRYCIOLGSA-N |

Isomeric SMILES |

CCNC(=O)[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |

Canonical SMILES |

CCNC(=O)C1CC(CCC1C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- involves the reaction of cyclohexanecarboxylic acid with N-ethyl-5-methyl-2-(1-methylethyl)amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

This compound participates in amide bond formation through nucleophilic acyl substitution. Key reactions include:

Acid Chloride Formation

The carboxylic acid precursor undergoes conversion to its corresponding acid chloride using oxalyl chloride (COCl₂) in dichloromethane (DCM) with catalytic DMF:

This intermediate reacts with amines (e.g., N-ethyl-5-methyl-2-(1-methylethyl)amine) to form the target amide .

Amide Coupling

The acid chloride reacts with primary or secondary amines under basic conditions (e.g., triethylamine) to yield substituted amides. For example:

This method produces high yields (>80%) in anhydrous conditions .

Stereochemical Modifications

The compound’s stereochemistry at C-1, C-2, and C-5 positions influences its reactivity:

Epimerization

Under acidic conditions, the aldehyde intermediate (precursor to the carboxylic acid) undergoes epimerization at C-1. This is critical for synthesizing diastereomers like (1S,2S,5R)-neo-AR-15512 .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under extreme pH conditions:

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the amide to a tertiary amine, though this reaction is not commercially utilized for this compound.

Oxidation

Strong oxidizers like potassium permanganate (KMnO₄) degrade the cyclohexane ring, forming ketones and carboxylic acids.

Industrial-Scale Reaction Parameters

Optimized conditions for large-scale synthesis include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes reaction rate |

| Pressure | 1–2 atm | Prevents solvent evaporation |

| Catalyst | DMAP (5 mol%) | Accelerates acyl transfer |

Environmental Degradation

The compound shows limited biodegradability (0% in 28 days under OECD 301F conditions), indicating persistence in environmental matrices .

Scientific Research Applications

Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of amide synthesis and reactivity.

Biology: Investigated for its potential effects on cellular processes and membrane interactions.

Medicine: Explored for its cooling properties in topical formulations and potential therapeutic applications.

Industry: Utilized as a cooling agent in various consumer products, including cosmetics, food, and beverages.

Mechanism of Action

The cooling effect of Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- is primarily due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. This interaction triggers a sensation of coolness by activating the TRPM8 receptors, which are responsible for detecting cold temperatures .

Comparison with Similar Compounds

AR-15512: (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide

- Molecular formula: C₁₈H₂₇NO₂

- Molecular weight : 289.42 g/mol

- CAS : 68489-09-8 .

- Key differences: Substituent: N-(4-methoxyphenyl) group instead of N-ethyl. Application: Currently in Phase 2b clinical trials as an ophthalmic solution for dry eye disease, leveraging its menthol-like cooling effects . Toxicity: No acute toxicity observed in rats at doses up to 2000 mg/kg .

Evercool 190: (1R,2S,5R)-5-Methyl-2-(1-methylethyl)-N-[2-(2-pyridinyl)ethyl]cyclohexanecarboxamide

Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethenyl)-

Cyclohexanecarboxamide, N-[4-(cyanomethyl)phenyl]-5-methyl-2-(1-methylethyl)-

Comparative Analysis Table

Key Findings and Research Insights

Stereochemistry : The (1R,2S,5R) configuration in WS-3 and AR-15512 is essential for TRPM8 receptor activation, mirroring menthol’s bioactivity . Enantiomers or diastereomers show reduced efficacy, emphasizing stereochemical precision .

Substituent Effects: N-Alkyl Groups: Ethyl (WS-3) vs. methoxyphenyl (AR-15512) substituents influence solubility and target specificity. AR-15512’s bulkier group enhances ocular retention . Aromatic Moieties: Pyridinyl (Evercool 190) and cyanomethylphenyl groups introduce aromaticity or polarity, expanding applications to non-food industries .

Toxicity and Safety : WS-3 is classified as safe for food use, while AR-15512’s high-dose safety profile supports clinical applications .

Biological Activity

Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- is a compound with significant biological activity, primarily known for its cooling properties and applications in various industries, including cosmetics and pharmaceuticals. This article reviews its biological activity based on diverse research findings and case studies.

- Molecular Formula : C13H25NO

- Molecular Weight : 211.34 g/mol

- CAS Number : 68489-00-9

- Boiling Point : 340.5 ± 9.0 °C (Predicted)

- Density : 0.898 ± 0.06 g/cm³ (Predicted)

- pKa : 16.27 ± 0.60 (Predicted) .

The primary mechanism by which Cyclohexanecarboxamide exerts its biological effects is through interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. This channel is responsible for detecting cold temperatures and mediating the sensation of coolness. When activated by this compound, TRPM8 induces a cooling effect that is utilized in various topical applications .

Mutagenicity and Genotoxicity

Research indicates that Cyclohexanecarboxamide exhibits mutagenic properties under certain conditions:

- In a bacterial reverse mutation test using Salmonella typhimurium strains TA1535 and TA100, the compound induced a statistically significant increase in revertant counts, suggesting mutagenic potential .

- A No Observed Adverse Effect Level (NOAEL) of 75 mg/kg bw/day was established based on hepatic and renal toxicity observed at higher doses .

Toxicological Profile

A comprehensive toxicological assessment revealed:

- Treatment-related effects were noted at doses of 225 mg/kg bw/day and above.

- Significant haematological changes were observed at doses of 225 mg/kg bw/day and 675 mg/kg bw/day , indicating potential systemic toxicity .

Applications in Industry

Cyclohexanecarboxamide is widely used in various formulations due to its unique properties:

- Cooling Agent : Commonly employed in cosmetic products to provide a cooling sensation without the minty odor associated with menthol .

- Pharmaceuticals : Investigated for potential therapeutic applications due to its interaction with TRPM8 receptors .

Case Study 1: Cosmetic Applications

A study evaluated the effectiveness of Cyclohexanecarboxamide in oral care products. The results showed that formulations containing this compound provided a long-lasting cooling effect without significant adverse reactions in consumers .

Case Study 2: Environmental Impact

Research conducted under the European Chemicals Agency (ECHA) indicated that Cyclohexanecarboxamide is harmful to aquatic life with long-lasting effects, highlighting the need for careful management in industrial applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Cooling Effect | Odor Profile |

|---|---|---|---|

| Cyclohexanecarboxamide | C13H25NO | Moderate | Neutral |

| Menthol | C10H20O | Strong | Minty |

| WS-23 | C12H24N2O | Very Strong | Neutral |

Cyclohexanecarboxamide stands out for its effective cooling properties while maintaining an odor-neutral profile, making it suitable for various consumer products where scent is a consideration .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | SOCl₂, 0°C, 2h | Acid chloride formation |

| 2 | Ethylamine, THF, RT, 12h | Amide bond formation |

| 3 | Silica gel chromatography (hexane:EtOAc) | Purification |

Basic: How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time comparisons with standards validate configuration .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of the (1R,2S,5R) configuration. Requires high-purity crystals grown via slow evaporation in ethanol .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in NOESY or COSY spectra to confirm axial/equatorial substituent orientations .

Advanced: What strategies are effective in resolving enantiomeric impurities during synthesis, and how can their impact on biological activity be assessed?

Methodological Answer:

- Kinetic Resolution : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during key steps to favor the desired enantiomer .

- Chromatographic Separation : Simulated moving bed (SMB) chromatography for large-scale enantiomer isolation .

- Bioactivity Assessment :

- TRPM8 Receptor Assays : Compare cooling effects of enantiomers in vitro (e.g., calcium flux assays). The (1R,2S,5R) enantiomer shows 10-fold higher agonist activity than its (1S,2R,5S) counterpart .

- Molecular Docking : Use software like AutoDock Vina to model enantiomer-receptor interactions, highlighting steric clashes or hydrogen-bond mismatches in impurities .

Advanced: How do molecular dynamics (MD) simulations contribute to understanding the compound’s interaction with biological targets like TRPM8 receptors?

Methodological Answer:

- System Setup : Embed the compound in a lipid bilayer (e.g., DPPC) solvated with TIP3P water. Use CHARMM36 force field for ligands and membranes.

- Key Parameters :

- Validation : Correlate simulation data with experimental results (e.g., fluorescence anisotropy for membrane fluidity changes) .

Basic: What safety precautions are necessary when handling this compound based on its GHS classification?

Methodological Answer:

- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335) .

- PPE Requirements :

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What analytical techniques are most effective in quantifying trace impurities in synthesized batches, and how are method validation parameters established?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.